Drofenine hydrochloride

Butyrylcholinesterase BChE Enzyme Inhibition

Drofenine hydrochloride (CAS 548-66-3) is a high-purity research tool with a polypharmacology profile absent from simpler spasmolytics. Unlike standard anticholinergics (e.g., atropine), it uniquely combines selective M1 muscarinic antagonism (pA₂=8.15) with potent BChE inhibition (Ki=3 µM), TRPV3 activation (EC₅₀=205 µM), and Kv2.1 blockade—validated in a diabetic neuropathy model with efficacy comparable to gabapentin. Substituting with generic antispasmodics will fail to replicate these specific ion-channel and enzymatic effects, ensuring experimental divergence. Secure batch-verified ≥98% purity for neurobiology, pain, and enzymology studies.

Molecular Formula C20H32ClNO2
Molecular Weight 353.9 g/mol
CAS No. 548-66-3
Cat. No. B1670949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrofenine hydrochloride
CAS548-66-3
SynonymsCycloadiphenine hydrochloride, Cyclohexylphenylacetyldiethylaminoethanol hydrochloride, Cyclospasmol (tempelhof), Cyclovegantine, Drofenine HCl, Drofenine hydrochloride;  Hexahydroadiphenine hydrochloride, IT-19, NSC 42559, Profenene hydrochloride, Trasentin H, Trasentine A, Trasentine-A
Molecular FormulaC20H32ClNO2
Molecular Weight353.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H
InChIKeyWIELVDXKOYPANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>53.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Drofenine Hydrochloride (CAS 548-66-3): Scientific and Procurement Baseline for Research Applications


Drofenine hydrochloride (CAS 548-66-3), also known as hexahydroadiphenine hydrochloride, is a synthetic small-molecule anticholinergic agent belonging to the class of muscarinic receptor antagonists. It is a racemic mixture with the molecular formula C₂₀H₃₂ClNO₂ and a molecular weight of 353.93 g/mol [1]. The compound was first patented by Ciba in 1941 and has been historically marketed under trade names such as Spasmo-Cibalgin and Spasmoplus for its spasmolytic properties [2]. In contemporary research, drofenine hydrochloride is employed as a pharmacological tool to investigate muscarinic acetylcholine receptor (mAChR) subtypes, butyrylcholinesterase (BChE) inhibition, and modulation of specific ion channels, including TRPV3 and Kv2.1 [3].

Why Drofenine Hydrochloride Cannot Be Interchanged with Generic Antispasmodics: A Basis for Differentiated Selection


Drofenine hydrochloride possesses a unique polypharmacological profile that distinguishes it from other smooth muscle relaxants. Unlike purely antimuscarinic agents (e.g., atropine, hyoscine butylbromide) which act solely on the autonomic nervous system, drofenine exhibits a neurotropic-musculotropic dual mechanism, acting both at nerve synapses and directly on muscle fibers [1]. Crucially, its additional activities as a BChE inhibitor (Ki = 3 µM), a selective M1 mAChR antagonist (pA₂ = 8.15), a TRPV3 channel activator (EC₅₀ = 205 µM), and a Kv2.1 channel blocker create a functional signature absent in simpler congeners like adiphenine or the structurally unrelated papaverine [2][3][4]. Consequently, substituting drofenine with another spasmolytic based solely on its class membership (anticholinergic) will fail to replicate its specific experimental effects on ion channel modulation or cholinesterase activity, leading to divergent outcomes in complex in vitro or in vivo models. This evidence guide provides the quantitative data necessary for informed procurement and experimental design.

Quantitative Differentiation of Drofenine Hydrochloride: A Data-Driven Guide for Scientific Procurement


Human Butyrylcholinesterase (BChE) Inhibition: Potency Relative to Benactyzine

Drofenine hydrochloride is a potent competitive inhibitor of human serum butyrylcholinesterase (BChE). In a direct comparative enzymatic study, drofenine demonstrated a Ki value of 3 µM, establishing it as a more potent inhibitor than the structurally related anticholinergic drug benactyzine [1]. This quantitative difference is critical for studies focused on cholinergic signaling modulation where BChE activity is a confounding variable.

Butyrylcholinesterase BChE Enzyme Inhibition Pharmacology

Selective Antagonism at the M1 Muscarinic Acetylcholine Receptor (mAChR)

Drofenine (as hexahydroadiphenine) was identified as a selective ligand for the M1 muscarinic receptor subtype in a study comparing multiple antagonists. In functional assays using guinea pig cortical slices, it inhibited carbachol-induced inositol phosphate accumulation with a pA₂ value of 8.15 (equivalent to an affinity of ~7 nM) [1]. Direct binding studies confirmed its selectivity profile, differentiating it from non-selective antagonists like atropine and M2-selective agents [1].

M1 Muscarinic Receptor mAChR Receptor Binding Selectivity

Agonism at the TRPV3 Ion Channel: Greater Selectivity than the Tool Compound 2-APB

Drofenine acts as an agonist of the human transient receptor potential vanilloid 3 (TRPV3) channel. In whole-cell patch-clamp assays on HEK293 cells overexpressing hTRPV3, drofenine induced inward currents with an EC₅₀ of 205 µM [1]. While its potency is lower than that of the common TRPV3 agonist 2-APB (EC₅₀ = 78 µM), a key differentiator is its superior selectivity. Unlike 2-APB, which non-selectively activates multiple TRP channels (including TRPA1, TRPV1, and TRPV2), drofenine did not activate these off-target channels at concentrations up to 1 mM [1].

TRPV3 Ion Channel TRP Channel Agonist Selectivity

Blockade of the Kv2.1 Potassium Channel and In Vivo Efficacy in Diabetic Neuropathy

Drofenine was identified as an inhibitor of the voltage-gated potassium channel Kv2.1. In a mouse model of diabetic peripheral neuropathy (DPN), systemic administration of drofenine (20 mg/kg) significantly ameliorated mechanical allodynia, a hallmark of neuropathic pain [1]. This effect was comparable to the established analgesic gabapentin in the same model. The study linked the in vivo efficacy directly to Kv2.1 blockade, presenting a novel mechanism for drofenine distinct from its anticholinergic action [1].

Kv2.1 Potassium Channel Diabetic Neuropathy In Vivo

Documented In Vivo Acute Toxicity (LD₅₀) in Rodents: A Safety Reference for Dosing

Quantitative acute toxicity data are essential for planning safe and effective in vivo dosing regimens. The intravenous LD₅₀ for drofenine hydrochloride in mice is documented as 65.6 mg/kg . In rats, the intravenous LD₅₀ is reported as 37 mg/kg [1]. These values provide a critical quantitative safety benchmark, allowing researchers to calculate appropriate dose ranges and safety margins, particularly when comparing with other anticholinergics which may have different therapeutic indices.

Toxicity LD50 Safety In Vivo Dosing

Targeted Research Application Scenarios for Drofenine Hydrochloride (CAS 548-66-3)


Investigating M1 Muscarinic Receptor-Mediated Signaling in the CNS and Periphery

Based on its functional selectivity for the M1 mAChR subtype with a pA₂ of 8.15 [1], drofenine is an optimal tool for dissecting M1-specific pathways in complex biological systems. Applications include studies in neurobiology (e.g., cognition, learning, and memory circuits where M1 plays a key role) and gastrointestinal motility where M1/M3 crosstalk is relevant. Its use can help delineate M1-mediated effects from those of other muscarinic subtypes, providing a clearer pharmacological signal than non-selective antagonists like atropine.

Elucidating TRPV3 Channel Biology and Its Role in Dermatological and Sensory Research

Drofenine's action as a TRPV3 agonist with superior selectivity over 2-APB [2] makes it a valuable chemical probe for studying TRPV3 channel function. Research applications include investigations into keratinocyte biology, hair growth, skin barrier function, and temperature sensation. Unlike 2-APB, which activates a broad range of TRP channels and confounds experimental results, drofenine allows for a more specific interrogation of TRPV3-mediated calcium signaling and downstream physiological responses in both primary cells (e.g., human keratinocytes) and recombinant systems.

Exploring Kv2.1 Channel Blockade as a Therapeutic Strategy in Neuropathic Pain Models

The discovery that drofenine inhibits the Kv2.1 potassium channel and alleviates mechanical allodynia in a diabetic neuropathy mouse model [3] presents a compelling application scenario for preclinical pain research. Drofenine can be used as a tool compound to validate Kv2.1 as a target for pain modulation, investigate downstream signaling pathways, and benchmark the efficacy of novel Kv2.1 inhibitors. Its in vivo efficacy, comparable to gabapentin in the DPN model [3], provides a strong rationale for its use in this specific disease context, which is unrelated to its classic antispasmodic indication.

In Vitro Enzymology and Toxicology Studies Involving Butyrylcholinesterase (BChE)

As a potent competitive inhibitor of human serum BChE with a Ki of 3 µM [4], drofenine serves as a well-characterized positive control or reference inhibitor in enzymology assays. Its established mechanism of inhibition and defined Ki value make it a valuable tool for characterizing novel BChE inhibitors, studying ester-containing drug metabolism, or investigating the role of BChE in cholinergic homeostasis and detoxification pathways. This application is distinct from its receptor- and ion channel-based activities and provides a robust, quantitative benchmark for biochemical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Drofenine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.